molecular formula C19H19NO3 B8133164 Ethyl 5-(benzyloxy)-4-methyl-1H-indole-2-carboxylate

Ethyl 5-(benzyloxy)-4-methyl-1H-indole-2-carboxylate

Cat. No.: B8133164
M. Wt: 309.4 g/mol
InChI Key: UKTLTEJWZJBCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(benzyloxy)-4-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibition of Human 5-Lipoxygenase :

    • Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate is identified as a potent inhibitor of human 5-lipoxygenase, a key enzyme involved in inflammation and asthma, indicating potential therapeutic applications (Peduto et al., 2014).
  • Synthetic Methods for Organic Compounds :

    • Novel methods for preparing 5-formyl-1H-indole-2-carboxylates are demonstrated, highlighting the compound's role in organic synthesis and potential drug discovery (Pete, Parlagh, & Tőke, 2003).
  • Indole Synthesis from Pyrrole Derivatives :

    • A strategy using ethyl pyrrole-2-carboxylate as a key intermediate is developed for synthesizing various functionalized indoles, showing the versatility of indole structures in chemical synthesis (Tani et al., 1996).
  • Study of Indole Compounds Metabolism :

    • Methods for synthesizing hydroxyindole-3-carboxylic acids from benzyloxyindoles are developed, useful for studying indole metabolism in plants and animals (Marchelli, Hutzinger, & Heacock, 1969).
  • Anti-Hepatitis B Virus Activity :

    • Ethyl 5-hydroxy-1H-indole-3-carboxylate shows significant anti-hepatitis B virus activity, indicating potential for antiviral drug development (Zhao et al., 2006).
  • Anti-inflammatory Therapeutics :

    • Novel benzo[g]indole-3-carboxylates are shown to be potent against human 5-lipoxygenase, suggesting applications as anti-inflammatory agents (Karg et al., 2009).

Properties

IUPAC Name

ethyl 4-methyl-5-phenylmethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-22-19(21)17-11-15-13(2)18(10-9-16(15)20-17)23-12-14-7-5-4-6-8-14/h4-11,20H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTLTEJWZJBCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-(benzyloxy)-4-methyl-1H-indole-2-carboxylate
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Ethyl 5-(benzyloxy)-4-methyl-1H-indole-2-carboxylate
Reactant of Route 3
Ethyl 5-(benzyloxy)-4-methyl-1H-indole-2-carboxylate
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Ethyl 5-(benzyloxy)-4-methyl-1H-indole-2-carboxylate
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Ethyl 5-(benzyloxy)-4-methyl-1H-indole-2-carboxylate
Reactant of Route 6
Ethyl 5-(benzyloxy)-4-methyl-1H-indole-2-carboxylate

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